molecular formula C10H16N2O2 B13330664 2-(1-tert-Butyl-1H-pyrazol-4-yl)propanoic acid

2-(1-tert-Butyl-1H-pyrazol-4-yl)propanoic acid

Cat. No.: B13330664
M. Wt: 196.25 g/mol
InChI Key: ILVCZLUZGIXMRO-UHFFFAOYSA-N
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Description

2-(1-tert-Butyl-1H-pyrazol-4-yl)propanoic acid is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-tert-Butyl-1H-pyrazol-4-yl)propanoic acid typically involves the reaction of tert-butylhydrazine with an appropriate α,β-unsaturated carbonyl compound. The reaction proceeds through a cyclization process to form the pyrazole ring. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-tert-Butyl-1H-pyrazol-4-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(1-tert-Butyl-1H-pyrazol-4-yl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(1-tert-Butyl-1H-pyrazol-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-tert-Butyl-1H-pyrazol-4-yl)acetic acid
  • 2-(1-tert-Butyl-1H-pyrazol-4-yl)-2-oxoacetic acid
  • 1-tert-Butyl-1H-pyrazole-4-carboxylic acid

Uniqueness

2-(1-tert-Butyl-1H-pyrazol-4-yl)propanoic acid is unique due to its specific structure, which imparts distinct chemical and physical properties. Its tert-butyl group provides steric hindrance, affecting its reactivity and interactions with other molecules. This uniqueness makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C10H16N2O2

Molecular Weight

196.25 g/mol

IUPAC Name

2-(1-tert-butylpyrazol-4-yl)propanoic acid

InChI

InChI=1S/C10H16N2O2/c1-7(9(13)14)8-5-11-12(6-8)10(2,3)4/h5-7H,1-4H3,(H,13,14)

InChI Key

ILVCZLUZGIXMRO-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CN(N=C1)C(C)(C)C)C(=O)O

Origin of Product

United States

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